2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a molecular formula of C17H21NO4 and a molecular weight of 303.35 g/mol . This compound features a cyclohexane ring substituted with a dimethoxyphenyl group and an amino group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction proceeds through a condensation mechanism, forming the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[(2-Fluorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione: Similar structure with a fluorine substituent.
2-{[(2,5-Dimethoxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione: A closely related compound with slight structural variations.
Uniqueness
2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-17(2)8-14(19)12(15(20)9-17)10-18-13-7-11(21-3)5-6-16(13)22-4/h5-7,10,19H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQBMRWEISUFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=C(C=CC(=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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